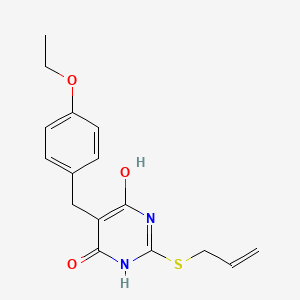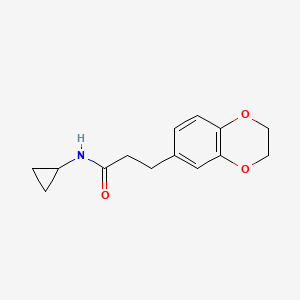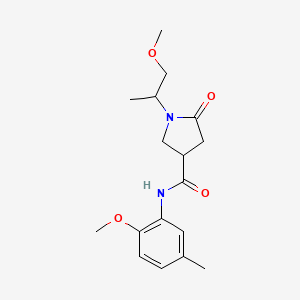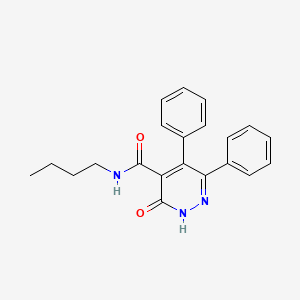
2-(allylthio)-5-(4-ethoxybenzyl)-4,6-pyrimidinediol
Vue d'ensemble
Description
2-(allylthio)-5-(4-ethoxybenzyl)-4,6-pyrimidinediol is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
2-(allylthio)-5-(4-ethoxybenzyl)-4,6-pyrimidinediol has been studied for its potential pharmaceutical applications. It has been found to have antitumor activity and has been studied as a potential anticancer agent. It has also been studied for its potential use as an antiviral agent. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 2-(allylthio)-5-(4-ethoxybenzyl)-4,6-pyrimidinediol is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have anti-inflammatory activity.
Biochemical and Physiological Effects:
2-(allylthio)-5-(4-ethoxybenzyl)-4,6-pyrimidinediol has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory activity, which may be useful in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(allylthio)-5-(4-ethoxybenzyl)-4,6-pyrimidinediol in lab experiments is its potential pharmaceutical applications. It has been found to have antitumor and antiviral activity, as well as potential use in treating neurodegenerative diseases. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 2-(allylthio)-5-(4-ethoxybenzyl)-4,6-pyrimidinediol. One direction is to continue studying its mechanism of action in order to optimize its use in lab experiments and potential pharmaceutical applications. Additionally, further research could be done on its potential use in treating inflammatory diseases. Finally, more research could be done on its potential use in combination with other drugs for enhanced therapeutic effects.
Conclusion:
2-(allylthio)-5-(4-ethoxybenzyl)-4,6-pyrimidinediol is a chemical compound that has gained attention in scientific research for its potential pharmaceutical applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research on this compound could lead to the development of new and effective treatments for cancer, viral infections, neurodegenerative diseases, and inflammatory diseases.
Propriétés
IUPAC Name |
5-[(4-ethoxyphenyl)methyl]-4-hydroxy-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-9-22-16-17-14(19)13(15(20)18-16)10-11-5-7-12(8-6-11)21-4-2/h3,5-8H,1,4,9-10H2,2H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQYASOYYYGZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(N=C(NC2=O)SCC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethoxybenzyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4,6-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide](/img/structure/B4845271.png)

![dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4845273.png)
![N-{5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4845275.png)
![ethyl 4-(cyclopropylmethyl)-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4845276.png)

![1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4845299.png)
![N-(4-{[(3,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4845302.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-phenoxybutanamide](/img/structure/B4845321.png)
![1-ethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine](/img/structure/B4845339.png)

![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4845353.png)
